

Spectroscopic Profile of 2-Ethyl-2-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-2-methylbutanoic acid**

Cat. No.: **B027055**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-2-methylbutanoic acid** (CAS No: 19889-37-3), a methyl-branched fatty acid.^[1] Due to the limited public availability of complete experimental spectra, this document outlines the expected spectroscopic characteristics based on established principles and references available data from public repositories.

Molecular Structure and Properties

- IUPAC Name: **2-Ethyl-2-methylbutanoic acid**^[1]
- Synonyms: 2-Ethyl-2-methylbutyric acid, 2-Methyl-2-ethylbutanoic acid^{[1][2]}
- Molecular Formula: C₇H₁₄O₂^[1]
- Molecular Weight: 130.18 g/mol ^[1]
- Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the expected and referenced spectroscopic data for **2-Ethyl-2-methylbutanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Experimental data for the proton NMR of **2-Ethyl-2-methylbutanoic acid** is not readily available in the public domain. The expected chemical shifts and multiplicities are predicted based on the molecular structure.

Assignment	Expected Chemical Shift (ppm)	Expected Multiplicity	Integration
-COOH	10.0 - 13.0	Singlet (broad)	1H
-CH ₂ - (Ethyl)	~1.5 - 1.7	Quartet	4H
-CH ₃ (Methyl)	~1.1 - 1.3	Singlet	3H
-CH ₃ (Ethyl)	~0.8 - 1.0	Triplet	6H

¹³C NMR (Carbon NMR): A reference to a ¹³C NMR spectrum is available in public databases.

[\[1\]](#)

Assignment	Expected Chemical Shift (ppm)
-COOH	~180 - 185
Quaternary C	~45 - 55
-CH ₂ -	~25 - 35
-CH ₃ (on Quaternary C)	~20 - 30
-CH ₃ (Ethyl)	~5 - 15
Note:	Specific peak values are not publicly available.

Infrared (IR) Spectroscopy

An FTIR spectrum is referenced in the PubChem database, obtained on a Bruker IFS 85 instrument.[\[1\]](#) The expected characteristic absorption bands for a carboxylic acid are as follows:

Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid dimer)	2500 - 3300	Broad, Strong
C-H stretch (Aliphatic)	2850 - 3000	Medium to Strong
C=O stretch (Carbonyl)	1700 - 1725	Strong
C-O stretch	1210 - 1320	Medium
O-H bend	920 - 950	Broad, Medium
Note:	Specific peak values are not publicly available.	

Mass Spectrometry (MS)

GC-MS data for **2-Ethyl-2-methylbutanoic acid** is available from the NIST Mass Spectrometry Data Center.[\[1\]](#)

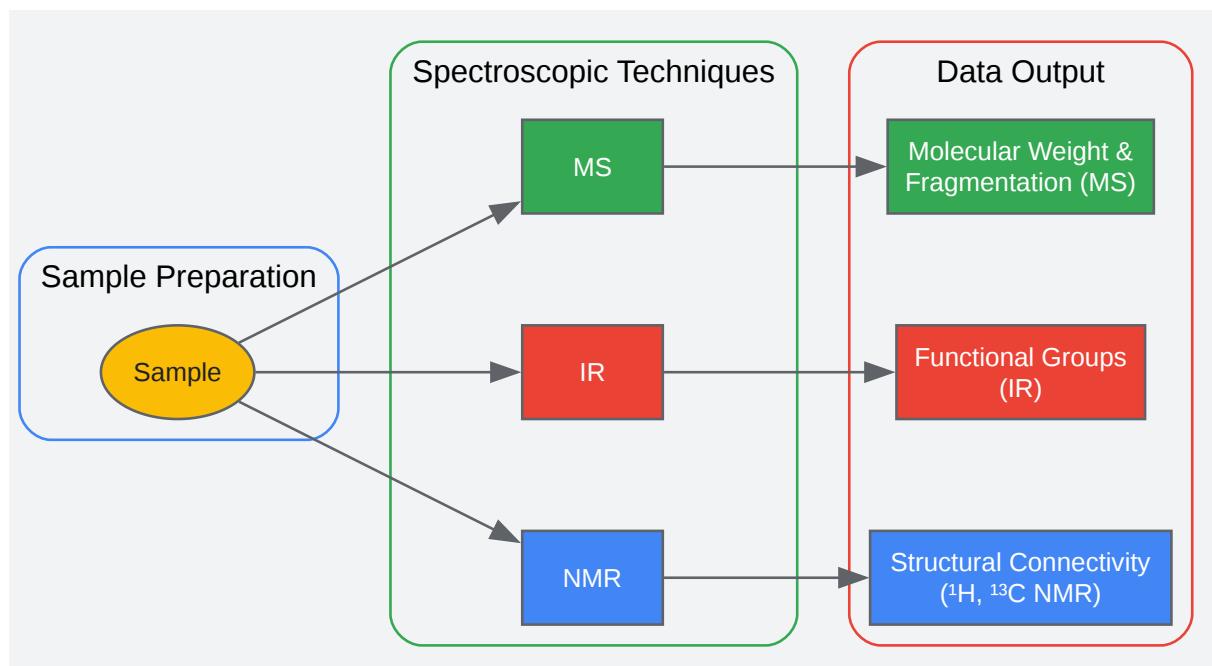
m/z	Interpretation
130	[M] ⁺ (Molecular Ion)
115	[M - CH ₃] ⁺
101	[M - C ₂ H ₅] ⁺
85	[M - COOH] ⁺ or [M - C ₂ H ₅ - H ₂ O] ⁺
57	[C ₄ H ₉] ⁺
45	[COOH] ⁺
Note:	This represents a potential fragmentation pattern. The base peak and relative intensities are not publicly available.

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra are not publicly available. The following are generalized protocols for the spectroscopic analysis of carboxylic acids.

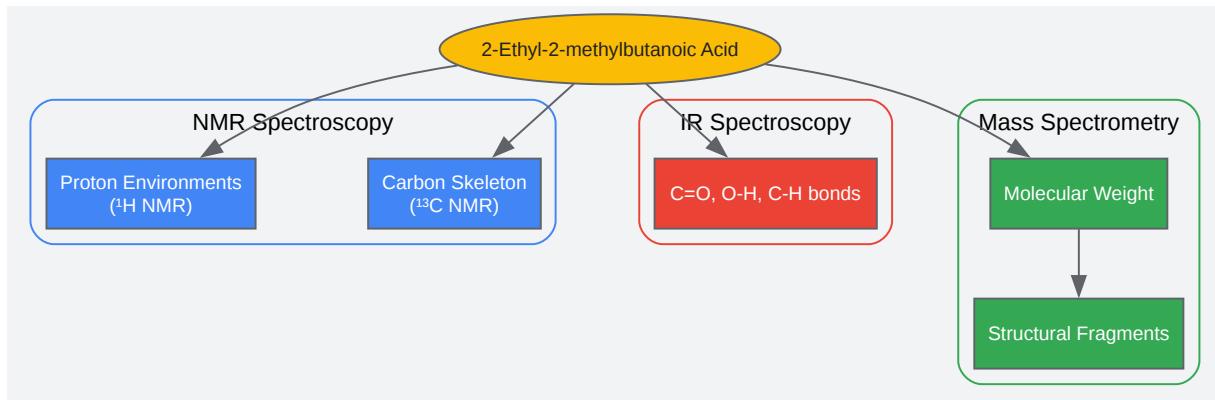
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Ethyl-2-methylbutanoic acid** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the range of 0-15 ppm. The number of scans will depend on the sample concentration.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans is typically necessary to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).


FTIR Spectroscopy

- Sample Preparation: For a liquid sample like **2-Ethyl-2-methylbutanoic acid**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl_4) can be analyzed in a liquid cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the empty sample holder or the solvent is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (GC-MS)


- Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- Chromatographic Separation: Inject the sample into the GC. The GC column (e.g., a nonpolar capillary column) separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) is a common method for this type of analysis.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion at a specific m/z , generating a mass spectrum.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Caption: Information Derived from Spectroscopic Techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-2-methylbutyric acid | C7H14O2 | CID 29846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 2-ethyl-2-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-2-methylbutanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027055#spectroscopic-data-for-2-ethyl-2-methylbutanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com